molecular formula C7H4N2O2S B1273723 2,1,3-Benzothiadiazole-4-carboxylic acid CAS No. 3529-57-5

2,1,3-Benzothiadiazole-4-carboxylic acid

Cat. No. B1273723
CAS RN: 3529-57-5
M. Wt: 180.19 g/mol
InChI Key: ZGDGZMOKXTUMEV-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-carboxylic acid is a compound that has garnered interest due to its applications in various fields such as coordination chemistry, crystal engineering, and light technology. It is a core structure in the chemistry of photoluminescent compounds and is used in the development of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and more .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives can be achieved through various methods. For instance, a robust one-pot synthesis from carboxylic acids has been reported, which is general and tolerant to the nature of the substituted carboxylic acids . Another method involves the reaction of p-aminobenzoic acid with acetic anhydride, followed by chlorosulfonation, reduction, and diazotization to yield carboxyl 1,2,3-benzothiadiazole . Additionally, the synthesis of related structures, such as 1,4-benzothiazines, has been achieved through ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids .

Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, UV-Vis and IR spectroscopy, and DFT and QTAIM calculations. For example, the structure of a Zn complex with 2,1,3-benzothiadiazole ligands was confirmed, revealing a novel type of coordination to the metal center . The X-ray structures of compounds derived from 2,1,3-benzothiadiazole have also helped ascertain the regio- and stereoselectivity of certain reactions .

Chemical Reactions Analysis

2,1,3-Benzothiadiazole and its derivatives participate in a variety of chemical reactions. They have been used as bidentate directing groups for Pd(II)-catalyzed C-H activation/functionalization , and in the formation of coordination complexes with metals . Moreover, they are involved in the synthesis of new classes of compounds through oxidative cyclization mediated by molecular iodine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-Benzothiadiazole derivatives are crucial for their applications in light technology. These compounds exhibit photoluminescent properties and are used in the design of molecular organic electronic devices . The liquid crystalline behaviors of certain derivatives have been studied, showing that the length of the alkoxy chain significantly affects these properties .

Scientific Research Applications

Metal Coordination Chemistry and Crystal Engineering

2,1,3-Benzothiadiazole derivatives have shown promising applications in metal coordination chemistry and crystal engineering. For instance, 4-Amino-2,1,3-benzothiadiazole forms complexes with ZnCl2 and 4-nitro-2,1,3-benzothiadiazole, exhibiting unique coordination to metal centers and forming charge transfer complexes. These complexes show potential in crystal engineering of organic solids (Bashirov et al., 2014).

Synthesis of Plant Resistance Inducers

2,1,3-Benzothiadiazole derivatives have been synthesized for use as inducers of systemic acquired resistance in plants. The synthesis process involves multiple steps, including reactions with chlorosulfonic acid and zinc powder, leading to significant yields of the desired compound (Chen Zhao, 2002).

Bromination Methods

The bromination of 2,1,3-benzothiadiazoles has been studied, leading to a general method for synthesizing brominated derivatives. These brominated compounds have potential applications in various chemical syntheses and pharmaceutical research (Pilgram et al., 1970).

Light Technology Applications

2,1,3-Benzothiadiazole and its derivatives are integral in the chemistry of photoluminescent compounds. They are used in organic light-emitting diodes, solar cells, and other light technologies. Their synthesis, properties, and applications in these fields are of considerable interest due to their photoluminescent properties (Neto et al., 2013).

Optoelectronic Device Components

Derivatives of 2,1,3-Benzothiadiazole are used in thin-film optoelectronic devices. Understanding their molecular association patterns can lead to more effective benzothiadiazoles, potentially enhancing the performance of these devices (Langis-Barsetti et al., 2017).

Luminescent Material Development

Studies have focused on synthesizing luminescent materials based on 2,1,3-Benzothiadiazole with various moieties. These materials demonstrate improved optical properties and thermostability, indicating potential applications in display technologies and lighting (Tao et al., 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,1,3-benzothiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDGZMOKXTUMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383577
Record name 2,1,3-benzothiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3529-57-5
Record name 2,1,3-benzothiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzothiadiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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